molecular formula C17H30N2O2 B7585971 2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone

2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone

Cat. No. B7585971
M. Wt: 294.4 g/mol
InChI Key: RVNKBOCGVVAJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone is a chemical compound that has been widely studied for its potential use in scientific research. It is a synthetic compound that has been developed as a potential tool for investigating various biological processes, including those related to neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of 2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone is not fully understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, it is thought to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone are still being studied, but it is believed to have a number of effects on the nervous system. It has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. It has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone in lab experiments is its specificity for the GABA-A receptor. This allows researchers to investigate the effects of various compounds on this receptor in a controlled manner. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.

Future Directions

There are a number of future directions for research involving 2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone. One potential area of investigation is the development of more potent analogs of this compound, which could be used to achieve more robust effects in lab experiments. Another area of research could be the investigation of the effects of this compound on other ion channels and neurotransmitter receptors in the brain. Finally, this compound could be used as a tool for investigating the mechanisms of action of various drugs and neurotransmitters in the brain, which could lead to the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of 2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone involves a multi-step process that begins with the reaction of 3-methylcyclohexanone with sodium methoxide to form the corresponding enolate. This enolate is then reacted with 9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl bromide to form the desired product.

Scientific Research Applications

2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has been used in a variety of scientific research applications. One of its primary uses is as a tool for investigating the mechanisms of action of various drugs and neurotransmitters in the brain. It has also been used in studies of the structure and function of ion channels, as well as in investigations of the physiological effects of various compounds on the nervous system.

properties

IUPAC Name

2-(3-methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-13-4-3-5-16(10-13)21-12-17(20)19-9-8-14-6-7-15(11-19)18(14)2/h13-16H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNKBOCGVVAJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)OCC(=O)N2CCC3CCC(C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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